molecular formula C24H22N2O2 B14869461 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Cat. No.: B14869461
M. Wt: 370.4 g/mol
InChI Key: HKCMEFNDXKBXCZ-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Tetrahydroquinoline: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3-methylbenzoic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxylated tetrahydroquinoline derivatives.

    Substitution: Substituted benzamides and quinolines.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position of the benzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide

InChI

InChI=1S/C24H22N2O2/c1-17-7-5-10-20(15-17)23(27)25-21-12-13-22-19(16-21)11-6-14-26(22)24(28)18-8-3-2-4-9-18/h2-5,7-10,12-13,15-16H,6,11,14H2,1H3,(H,25,27)

InChI Key

HKCMEFNDXKBXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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